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Compound of Interest

Compound Name: 1-Tetratriacontanol-d4

Cat. No.: B12419898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Tetratriacontanol-d4, a

deuterated form of the ultra-long-chain primary fatty alcohol, 1-Tetratriacontanol. The focus of

this guide is to detail its molecular weight, the principles of its mass difference from its

unlabeled counterpart, and the standard experimental protocols for its characterization. This

information is critical for professionals utilizing stable isotope-labeled compounds as internal

standards in quantitative mass spectrometry-based analyses or as tracers in metabolic studies.

Core Physicochemical Properties
1-Tetratriacontanol-d4 is a synthetic, isotopically labeled version of 1-Tetratriacontanol (also

known as Geddyl Alcohol), a naturally occurring plant metabolite.[1] The incorporation of four

deuterium atoms provides a distinct mass shift, enabling its differentiation from the

endogenous, unlabeled form in mass spectrometry analysis. The key physicochemical

properties are summarized below.
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Property 1-Tetratriacontanol-d4
1-Tetratriacontanol
(Unlabeled)

Molecular Formula C₃₄D₄H₆₆O[2] C₃₄H₇₀O[1][3][4]

Molecular Weight ( g/mol ) 498.94[2][5] 494.92[3][4][6]

CAS Number 1346602-70-7[5] 28484-70-0[4][6]

Common Synonyms
Geddyl Alcohol-d4, Sapiol-

d4[5]
Geddyl Alcohol, Sapiol[1][4]

Principle of Mass Shift by Isotopic Labeling
The fundamental utility of 1-Tetratriacontanol-d4 in analytical chemistry stems from its

increased mass relative to the natural isotopologue. This "mass shift" is a direct consequence

of replacing four protium (¹H) atoms with four deuterium (²H) atoms. As deuterium has

approximately twice the mass of protium, this substitution results in a predictable increase in

the compound's molecular weight, which is crucial for its use in stable isotope dilution assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.scbt.com/p/1-tetratriacontanol-d4-28484-70-0-unlabeled
https://pubchem.ncbi.nlm.nih.gov/compound/1-Tetratriacontanol
https://precision.fda.gov/ginas/app/ui/substances/c0e397cf-7aed-4feb-b7c0-b431f357eb2d
https://www.larodan.com/product/tetratriacontanol/
https://www.scbt.com/p/1-tetratriacontanol-d4-28484-70-0-unlabeled
https://www.pharmaffiliates.com/en/1346602-70-7-1-tetratriacontanol-d4-pasti082480.html
https://precision.fda.gov/ginas/app/ui/substances/c0e397cf-7aed-4feb-b7c0-b431f357eb2d
https://www.larodan.com/product/tetratriacontanol/
https://www.alfa-chemistry.com/cas_28484-70-0.htm
https://www.pharmaffiliates.com/en/1346602-70-7-1-tetratriacontanol-d4-pasti082480.html
https://www.larodan.com/product/tetratriacontanol/
https://www.alfa-chemistry.com/cas_28484-70-0.htm
https://www.pharmaffiliates.com/en/1346602-70-7-1-tetratriacontanol-d4-pasti082480.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Tetratriacontanol
https://www.larodan.com/product/tetratriacontanol/
https://www.benchchem.com/product/b12419898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isotopic Labeling and Mass Shift

1-Tetratriacontanol
(C₃₄H₇₀O)

MW: 494.92

Substitution
(4x ¹H → 4x ²H)

+ 4 Deuterium
- 4 Protium

1-Tetratriacontanol-d4
(C₃₄D₄H₆₆O)
MW: 498.94

Mass Increase
(+4 Da)

Click to download full resolution via product page

Logical relationship of mass shift due to deuteration.

Experimental Protocol: Molecular Weight
Determination by GC-MS
The definitive method for analyzing fatty alcohols and confirming their molecular weight is Gas

Chromatography-Mass Spectrometry (GC-MS).[7][8] This technique separates the analyte from

a mixture and provides high-resolution mass data for structural confirmation and identification.

Principle

The sample is first vaporized and separated based on its volatility and interaction with a

stationary phase within a GC column. The separated molecules then enter a mass

spectrometer, where they are ionized and fragmented. The mass analyzer separates these ions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12419898?utm_src=pdf-body-img
https://books.rsc.org/books/monograph/781/chapter/427005/Analytical-Methods
https://www.benchchem.com/pdf/A_Head_to_Head_Battle_Quantifying_Fatty_Alcohols_with_GC_FID_and_GC_MS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a

chemical fingerprint for the molecule.[8]

Methodology

Sample Preparation & Derivatization:

Extraction: For samples in a complex matrix, extract the non-polar lipids, including the fatty

alcohol, using a solvent such as hexane.[7]

Derivatization: Due to their high boiling points, long-chain fatty alcohols require

derivatization to increase their volatility for GC analysis.[8] A common and effective

method is silylation.

Evaporate the extracted sample to dryness under a stream of nitrogen.

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the

dried sample.

Heat the mixture (e.g., at 60°C for 30 minutes) to convert the terminal -OH group to a

less polar trimethylsilyl (-OTMS) ether.

Gas Chromatography (GC) Conditions:

Column: Use a high-temperature capillary column suitable for high molecular weight

compounds, such as a DB-5 or HT-5 type.[7]

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: Typically set around 300°C.

Oven Temperature Program: A gradient program is essential to elute the high-boiling point

analyte. A typical program might be:

Initial temperature: 60°C.

Ramp 1: Increase at 15°C/minute to 300°C.
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Ramp 2: Increase at 5°C/minute to a final temperature of 360°C and hold to ensure the

column is cleared.[7]

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Impact (EI) ionization at a standard energy of 70 eV.[7]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: A mass scan range of approximately 45–600 m/z is typically sufficient to

detect the molecular ion and key fragments.[7]

Data Analysis:

The resulting mass spectrum will show the abundance of various ion fragments.

For the silylated 1-Tetratriacontanol-d4, identify the molecular ion peak (M⁺) and other

characteristic fragments. The molecular weight of the underivatized compound can be

calculated by subtracting the mass of the silyl group and adding back the mass of the

original hydrogen atom.

Compare the obtained spectrum and molecular weight with library data or a known

standard to confirm the identity and isotopic enrichment.
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GC-MS Experimental Workflow

1. Sample Preparation
(Extraction)

2. Derivatization
(Silylation with BSTFA)

3. GC Injection
& Vaporization

4. Chromatographic
Separation

5. MS Ionization
(Electron Impact, 70 eV)

6. Mass Analysis
(m/z Separation)

7. Detection & Data
Acquisition

8. Molecular Weight
Confirmation
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Workflow for molecular weight determination by GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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